![molecular formula C48H81NO39 B068551 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin CAS No. 189307-64-0](/img/structure/B68551.png)
3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Overview
Description
3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is a modified cyclodextrin that has been used in the development of electrochemical sensors . In these cyclodextrins, a glucose residue has been replaced by an altro-pyranose unit with an axial hydroxyl group .
Molecular Structure Analysis
The proton and carbon nuclear magnetic resonance (NMR) resonances have been assigned for 3A-amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin . The structure determination of complex oligosaccharides involves discovering the primary structure, stereochemistry, sequence, linkages, and anomeric configurations .
Chemical Reactions Analysis
3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin has been used in the development of an electrochemical sensor for the detection of polychlorinated biphenyls (PCBs) . The cyclodextrin was combined with tin disulfide and applied to a screen-printed carbon electrode .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin include a molecular weight of 971.9 g/mol . It is a solid at 20 degrees Celsius . It is soluble in water .
Scientific Research Applications
Structural Determination and Characterization
The compound has been characterized and its structure determined using NMR spectroscopy . In these cyclodextrins, a glucose residue has been replaced by an altro-pyranose unit with an axial hydroxyl group . This study provides valuable insights into the structure of the compound, which is crucial for understanding its role in various biological processes .
Role in Supramolecular Chemistry
Cyclodextrins, including this compound, play a major role in the development of supramolecular chemistry . They form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most cyclodextrin applications in various fields such as medicine, catalysis, food chemistry, separation, and sensor technology .
Hydrogen Bonding
The compound has been studied for its hydrogen bonding properties . The secondary hydroxyl groups present at the wide rim of the cavity are located in a more hydrophilic region . These groups have great potential to interact with guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .
Electrochemical Detection of Polychlorinated Biphenyls (PCBs)
The compound has been used to improve the selectivity of a modified electrode for the electrochemical detection of PCBs . PCBs are persistent organic pollutants that are widely distributed in the environment . The detection range was 0.625-80 μM, with a limit detection of approximately 5 μM .
Material Properties
The compound has been synthesized as a composite material with tin disulfide . This composite material has been studied for its material properties, electrochemical properties, and application to PCB detection .
Biochemical Recognition
Carbohydrates, including this compound, are key recognition elements in biological processes . Understanding the structure of carbohydrates is very important for understanding the role of carbohydrates in these processes .
Mechanism of Action
Target of Action
The primary targets of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin are guest molecules that can be encapsulated within its hydrophobic cavity . Cyclodextrins, including this compound, are naturally occurring cyclic carbohydrates that have a major role in the development of supramolecular chemistry .
Mode of Action
The compound interacts with its targets through a host-guest complex mechanism . The main driving force is hydrophobic interaction, but other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles . The rims of the cyclodextrin molecule have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .
Biochemical Pathways
It’s known that cyclodextrins form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most cyclodextrin applications in medicine, catalysis, food chemistry, separation, and sensor technology .
Pharmacokinetics
Cyclodextrins in general are known to enhance the bioavailability of drugs by improving their solubility and stability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific guest molecules it interacts with. For instance, in one study, a 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate was used to improve the selectivity of a modified electrode for the detection of polychlorinated biphenyls .
Action Environment
The action, efficacy, and stability of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin can be influenced by environmental factors such as pH and temperature . For example, the compound’s amino-group pKa values were found to be 7.73 and 8.84 for two different cyclodextrins , indicating that the compound’s interactions with guest molecules could be affected by the pH of the environment.
Future Directions
properties
IUPAC Name |
(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNMOVNZUVXILW-OJHPOGNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H81NO39 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468152 | |
Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1296.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |
CAS RN |
189307-64-0 | |
Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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